

Purifying RNA Oligonucleotides: A Detailed Guide to the DMT-on Strategy

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Compound of Interest

Compound Name: *DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite*

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For researchers, scientists, and professionals in drug development, the purity of synthetic RNA oligonucleotides is paramount for the success of therapeutic and diagnostic applications. The dimethoxytrityl (DMT)-on purification strategy offers a robust and efficient method for isolating full-length RNA sequences from failure sequences and other impurities generated during solid-phase synthesis. This application note provides a detailed overview and step-by-step protocols for the DMT-on purification of RNA oligonucleotides.

The DMT-on strategy leverages the hydrophobic nature of the 5'-DMT protecting group, which is retained on the full-length oligonucleotide after synthesis.^{[1][2][3]} This hydrophobicity provides a strong handle for separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.^{[1][4]} Shorter, "failure" sequences, which are capped during synthesis and lack the 5'-DMT group, are more hydrophilic and can be effectively washed away.^{[1][2]}

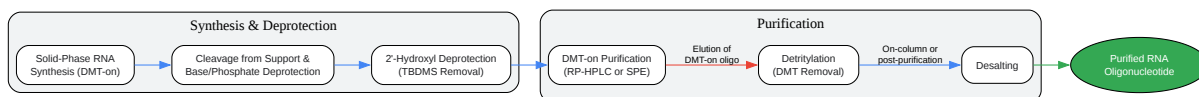
Principle of DMT-on Purification

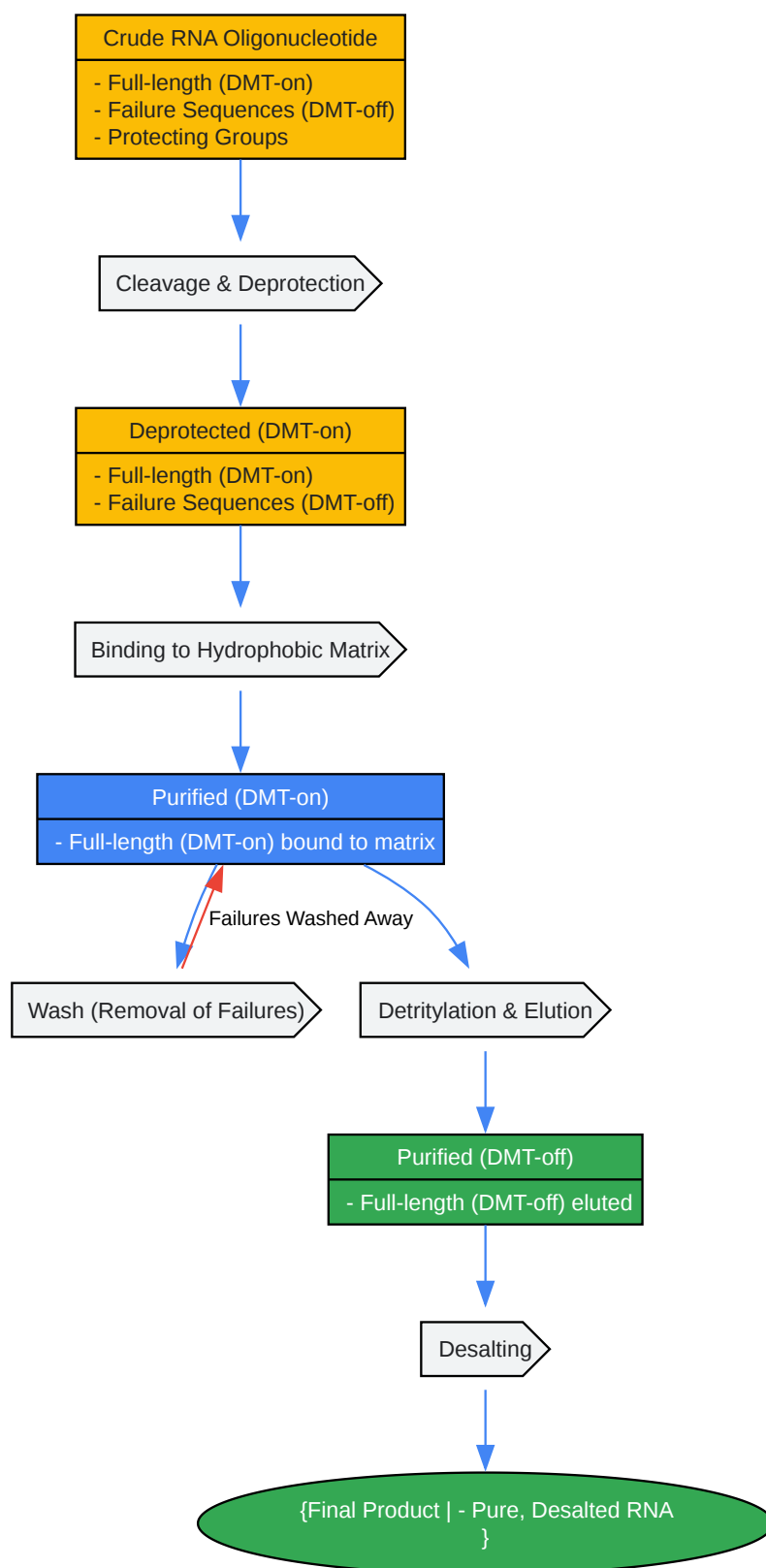
During automated solid-phase synthesis, a DMT group protects the 5'-hydroxyl of the growing oligonucleotide chain.^{[2][5]} In the final synthesis cycle, this terminal DMT group is intentionally left on the desired full-length product. This makes the target molecule significantly more hydrophobic than the truncated failure sequences.^{[1][6]} This difference in hydrophobicity is the basis for separation. The crude mixture is passed through a hydrophobic stationary phase, where the DMT-containing oligonucleotides are retained, and the hydrophilic impurities are

washed away.^[4] Subsequently, the DMT group is cleaved, and the purified, deprotected RNA oligonucleotide is eluted.

Experimental Workflow Overview

The overall workflow for the purification of RNA oligonucleotides using the DMT-on strategy involves several key stages: solid-phase synthesis, cleavage and deprotection of exocyclic amines and phosphate groups, 2'-hydroxyl deprotection while retaining the 5'-DMT group, purification via RP-HPLC or SPE, on- or off-column detritylation, and finally, desalting.





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